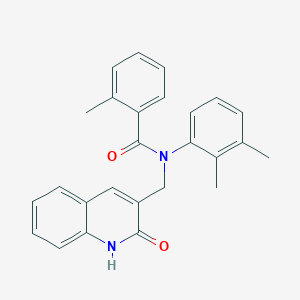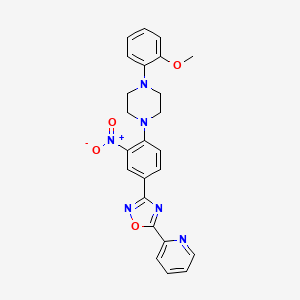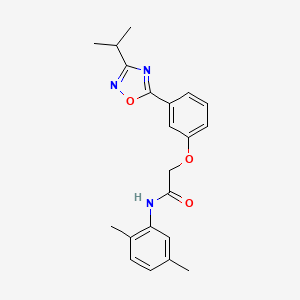
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied in scientific research for its potential applications in the field of neuroinflammation. This compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to TSPO with high affinity, leading to the modulation of immune cell activity and the regulation of neuroinflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in neuroinflammation and the preservation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of immune cell activity, the reduction of neuroinflammation, and the preservation of neuronal function. This compound has also been shown to have anti-apoptotic effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high affinity for TSPO, which allows for the selective modulation of immune cell activity and the regulation of neuroinflammation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new therapies for neurodegenerative diseases based on the modulation of neuroinflammation. Another potential direction is the investigation of the role of TSPO in other physiological processes, such as cell death and metabolism. Additionally, the development of new analogs of this compound with improved solubility and pharmacokinetic properties may lead to the discovery of more effective therapies for neuroinflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2,5-dimethylphenylamine with ethyl chloroacetate to form N-(2,5-dimethylphenyl)glycine ethyl ester. This intermediate is then reacted with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to yield this compound. The final product is a white crystalline solid with a melting point of 138-140°C.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been primarily studied for its potential applications in the field of neuroinflammation. Neuroinflammation is a complex process that involves the activation of immune cells in the brain in response to injury or disease. This process can lead to the release of pro-inflammatory cytokines and chemokines, which can cause damage to neurons and contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Studies have shown that this compound has the ability to bind to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of immune cells in the brain. TSPO is involved in the regulation of neuroinflammation and has been identified as a potential target for the development of new therapies for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-10-14(3)8-9-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVUVCEEZWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

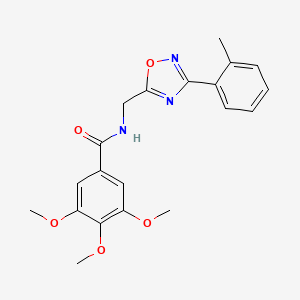
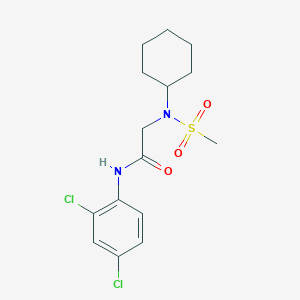
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)



![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
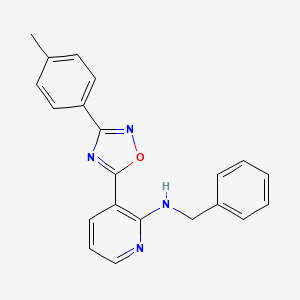

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
